molecular formula C9H10O4 B13711431 2,5-Dihydroxy-3-propyl-[1,4]benzoquinone

2,5-Dihydroxy-3-propyl-[1,4]benzoquinone

Cat. No.: B13711431
M. Wt: 182.17 g/mol
InChI Key: HNLUOCXHVFBXDH-UHFFFAOYSA-N
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Description

2,5-Dihydroxy-3-propyl-[1,4]benzoquinone is an organic compound with the molecular formula C9H10O4. It is a derivative of benzoquinone, characterized by the presence of two hydroxyl groups and a propyl group attached to the quinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydroxy-3-propyl-[1,4]benzoquinone typically involves the oxidation of 2,5-dihydroxy-3-propylphenol. One common method includes the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydroxy-3-propyl-[1,4]benzoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Dihydroxy-3-propyl-[1,4]benzoquinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dihydroxy-3-propyl-[1,4]benzoquinone involves its ability to undergo redox reactions. The compound can act as an electron acceptor or donor, participating in various biochemical pathways. Its molecular targets include enzymes involved in oxidative stress responses and redox signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dihydroxy-3-propyl-[1,4]benzoquinone is unique due to the presence of the propyl group, which enhances its hydrophobicity and alters its reactivity compared to other benzoquinone derivatives. This structural modification can lead to different biological activities and industrial applications .

Properties

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

2,5-dihydroxy-3-propylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C9H10O4/c1-2-3-5-8(12)6(10)4-7(11)9(5)13/h4,10,13H,2-3H2,1H3

InChI Key

HNLUOCXHVFBXDH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)C=C(C1=O)O)O

Origin of Product

United States

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